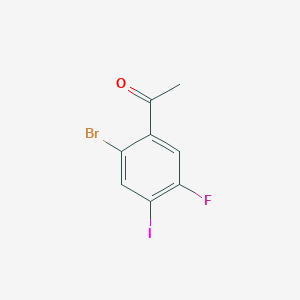

1-(2-bromo-5-fluoro-4-iodophenyl)ethanone

CAS No.:

Cat. No.: VC20319275

Molecular Formula: C8H5BrFIO

Molecular Weight: 342.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrFIO |

|---|---|

| Molecular Weight | 342.93 g/mol |

| IUPAC Name | 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone |

| Standard InChI | InChI=1S/C8H5BrFIO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 |

| Standard InChI Key | FDOZWIANNUEYER-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1Br)I)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone, reflects the positions of its halogen substituents on the phenyl ring. The ketone group at position 1 introduces electron-withdrawing effects, while the halogens (Br, F, I) influence electronic distribution and steric interactions. The SMILES notation and InChIKey provide unambiguous representations of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 342.93 g/mol | |

| IUPAC Name | 1-(2-bromo-5-fluoro-4-iodophenyl)ethanone | |

| Boiling Point | 269.5°C (estimated) | |

| Density | 1.793 g/cm³ |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential halogenation steps. A common method starts with 2-hydroxyacetophenone, which undergoes bromination using or , followed by iodination via Ullmann-type coupling or electrophilic substitution. Fluorination is achieved using or under anhydrous conditions. Industrial-scale production employs continuous-flow reactors to enhance yield (reported >75%) and purity (>99%) .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring correct halogen placement requires precise temperature control (e.g., iodination at 50–60°C).

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures removes by-products like dihalogenated analogs.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a light-sensitive brown liquid with limited water solubility (0.1–1 mg/mL) , favoring organic solvents like DMSO or dichloromethane. Its high boiling point (269.5°C) suggests stability under reflux conditions, critical for reactions requiring prolonged heating.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at (C=O stretch).

-

NMR: NMR signals at δ 2.6 (s, 3H, CH), 7.2–7.8 (m, aromatic protons).

Reactivity and Functionalization

Halogen-Specific Reactivity

-

Iodine: Participates in Suzuki-Miyaura couplings to form biaryl structures, a key step in drug intermediates .

-

Bromine: Amenable to nucleophilic aromatic substitution with amines or thiols.

-

Ketone Group: Undergoes Grignard reactions or reductions to alcohols.

Stability Considerations

Dehalogenation risks exist under strong reducing conditions (e.g., ), necessitating milder reagents like for selective reductions.

Pharmaceutical Applications

Role in Anticancer Drug Development

This compound is a precursor to PF-06463922, a macrocyclic ALK inhibitor under investigation for non-small cell lung cancer . Its iodine atom facilitates late-stage functionalization via cross-coupling, while the fluorine enhances metabolic stability .

Case Study: Larotrectinib Synthesis

In the synthesis of larotrectinib (a TRK inhibitor), the iodophenyl moiety is coupled with a pyridone fragment using a palladium catalyst . The bromine atom is retained for downstream diversification.

| Parameter | Value | Source |

|---|---|---|

| Hazard Statements | H315, H319, H335 | |

| Precautionary Measures | P261, P264, P271, P280 | |

| Flash Point | 116.8±23.2°C |

Future Research Directions

-

Green Synthesis: Exploring catalytic methods to reduce halogen waste.

-

Structure-Activity Relationships: Modifying halogen positions to optimize drug binding.

-

Toxicology Studies: Assessing long-term exposure risks in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume